molecular formula C18H16FN5O B2991953 N-(2-fluorophenyl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide CAS No. 2034266-46-9

N-(2-fluorophenyl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide

Cat. No.: B2991953
CAS No.: 2034266-46-9
M. Wt: 337.358
InChI Key: CDIVQMPIDLTNSA-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide is a synthetic organic compound that belongs to the class of azetidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the triazole ring and the fluorophenyl group in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide typically involves multiple steps:

    Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Triazole Ring: The triazole ring can be introduced via a click chemistry reaction, such as the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.

    Attachment of the Fluorophenyl Group: This step may involve nucleophilic substitution reactions where a fluorophenyl halide reacts with a suitable nucleophile.

    Formation of the Carboxamide Group: This can be accomplished through amide bond formation reactions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the triazole ring or the azetidine ring.

    Reduction: Reduction reactions can occur at the carbonyl group of the carboxamide.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving azetidine and triazole derivatives.

    Medicine: Potential therapeutic applications due to its unique structure, which may interact with specific biological targets.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The triazole ring may facilitate binding to metal ions or other active sites, while the fluorophenyl group can enhance lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide
  • N-(2-bromophenyl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide
  • N-(2-methylphenyl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide

Uniqueness

The presence of the fluorine atom in N-(2-fluorophenyl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide distinguishes it from its analogs. Fluorine can significantly alter the compound’s electronic properties, metabolic stability, and binding affinity to biological targets, making it a unique and potentially more effective compound in various applications.

Properties

IUPAC Name

N-(2-fluorophenyl)-3-(4-phenyltriazol-1-yl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN5O/c19-15-8-4-5-9-16(15)20-18(25)23-10-14(11-23)24-12-17(21-22-24)13-6-2-1-3-7-13/h1-9,12,14H,10-11H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDIVQMPIDLTNSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)NC2=CC=CC=C2F)N3C=C(N=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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